Home > Products > Screening Compounds P101126 > (E)-N-(4-FLUORO-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
(E)-N-(4-FLUORO-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE -

(E)-N-(4-FLUORO-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Catalog Number: EVT-5035193
CAS Number:
Molecular Formula: C18H17FN2O6
Molecular Weight: 376.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(3-Methoxy-4-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)ethene

Compound Description: (E)-1-(3-Methoxy-4-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)ethene is a trans-stilbene derivative synthesized and investigated as a potential photoaffinity labeling (PAL) reagent for studying tubulin. [] PAL reagents are valuable tools in chemical biology for identifying and characterizing protein-ligand interactions.

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole

Compound Description: This compound is a pyrazoline derivative designed and synthesized as a potential anticancer, anti-inflammatory, and antioxidant agent. [] It demonstrated potent anticancer activity against the MCF7 breast cancer cell line in vitro.

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative served as a precursor in the synthesis of the pyrazoline derivative (compound 2) discussed above. [] It also showed good anti-inflammatory activity and notable nitric oxide radical scavenging activity.

(E)-N-(4-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl) acrylamide (NFBTA)

Compound Description: NFBTA is a piplartine (also known as piperlongumine) analog investigated for its anticancer potential, specifically against glioblastoma. [] NFBTA exhibited strong cytotoxic activity against the U87MG glioblastoma cell line and demonstrated potential in inducing apoptosis and altering molecular mechanisms associated with U87MG cell growth.

5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide

Compound Description: This compound, a diarylisoxazole-3-carboxamide derivative, was identified as a promising inhibitor of the mitochondrial permeability transition pore (mtPTP). [] It exhibited potent inhibitory activity against mitochondrial swelling without interfering with the inner mitochondrial membrane potential.

N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide

Compound Description: This compound represents a potent analog derived from the optimization of 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (compound 5) as an mtPTP inhibitor. [] It exhibited potent mtPTP inhibitory activity and increased the calcium retention capacity of mitochondria.

(E)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (YLT26)

Compound Description: YLT26 is a novel cinnamide derivative designed and synthesized for its anti-breast cancer activity. [] It demonstrated potent inhibitory effects on breast cancer cells, inducing apoptosis and inhibiting lung metastasis in vivo. Its mechanism of action is suggested to involve the ROS-mitochondrial apoptotic pathway.

(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Compound Description: This compound is a cinnamoyl derivative that demonstrated potent anticancer activity against U87MG glioblastoma and SHSY-5Y neuroblastoma cell lines. [] It induced apoptosis in these cell lines.

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide

Compound Description: This compound is a quinoline acrylamide derivative that exhibited higher cytotoxic activity against the MCF7 breast cancer cell line than doxorubicin (a commonly used chemotherapy drug). []

3-oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide

Compound Description: This compound, containing a quinoline ring system linked to a benzochromene moiety through a carboxamide linker, displayed significant cytotoxic activity against the MCF7 breast cancer cell line. [] It was more potent than doxorubicin.

2-cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamide

Compound Description: This compound represents another quinoline acrylamide derivative with a simpler structure compared to compound 9. It also exhibited higher cytotoxic activity than doxorubicin against the MCF7 breast cancer cell line. []

2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide

Compound Description: This quinoline derivative, containing a penta-2,4-dienamide linker, demonstrated potent cytotoxic activity against the MCF7 breast cancer cell line, exceeding that of doxorubicin. []

(E)-1-(2-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative that exhibits polymorphism, meaning it can exist in different crystal structures. [] The polymorphism arises from differences in intermolecular hydrogen bonding patterns involving the amino group and the aromatic ring.

(E)-1-(3-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative exhibits conformerism, meaning it can adopt different conformations in the solid state. [] The crystal structure reveals three independent molecules with varying orientations of the phenyl ring attached to the carbonyl group, demonstrating the conformational flexibility of this compound.

(E)-1-(anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Compound Description: This compound is an anthracene-based chalcone derivative. []

(E)-1-(anthracen-9-yl)-3-(3-chlorophenyl)prop-2-en-1-one

Compound Description: This is another anthracene-based chalcone derivative. []

(E)-1-(anthracen-9-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound is an anthracene-based chalcone derivative. []

(E)-1-(anthracen-9-yl)-3-(pyridin-4-yl)prop-2-en-1-one

Compound Description: This compound is an anthracene-based chalcone derivative. []

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-trimethoxyphenyl)amino)pyridin-3-yl)acrylamide

Compound Description: This compound, a 2-anilinonicotinyl-linked acrylamide conjugate, exhibited promising cytotoxicity against various human cancer cell lines, particularly against the A549 lung adenocarcinoma cell line. []

(E)-3-(2-((4-methoxyphenyl)amino)pyridin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acrylamide

Compound Description: This compound, also a 2-anilinonicotinyl-linked acrylamide conjugate, showed potent cytotoxicity against the A549 lung adenocarcinoma cell line. []

3-(1H-indole-3-yl)-N-(3,4,5-trimethoxyphenyl)acrylamide

Compound Description: This compound serves as a lead compound in the development of trans-indole-3-ylacrylamide derivatives as potential anti-HCC (hepatocellular carcinoma) agents. []

(E)-N-(4-tert-butylphenyl)-3-(1H-indole-3-yl)acrylamide

Compound Description: This compound is a trans-indole-3-ylacrylamide derivative derived from the lead compound (compound 21). It demonstrated promising anti-HCC activity by inducing cell cycle arrest and apoptosis in HCC cell lines. []

N4-(2,2-dimethyl-3-oxo-4H-pyrid[1,4]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (R406)

Compound Description: R406 is a potent and selective spleen tyrosine kinase (Syk) inhibitor. [] In the context of rheumatoid arthritis (RA), R406 was found to effectively suppress TNFα-induced JNK phosphorylation and downstream pro-inflammatory responses in fibroblast-like synoviocytes.

Properties

Product Name

(E)-N-(4-FLUORO-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

IUPAC Name

(E)-N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Molecular Formula

C18H17FN2O6

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C18H17FN2O6/c1-25-15-8-11(9-16(26-2)18(15)27-3)4-7-17(22)20-12-5-6-13(19)14(10-12)21(23)24/h4-10H,1-3H3,(H,20,22)/b7-4+

InChI Key

AZTZLEXSJQBTAI-QPJJXVBHSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.